molecular formula C16H14N2O4S2 B2945350 Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1798036-02-8

Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2945350
CAS No.: 1798036-02-8
M. Wt: 362.42
InChI Key: BECRRSCPNRFRLW-UHFFFAOYSA-N
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Description

The compound Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone features a benzothiazole core linked via a methanone group to a 3-((furan-2-ylmethyl)sulfonyl)azetidine moiety. This structure combines aromatic heterocyclic (benzothiazole), sulfonyl, and azetidine functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c19-16(15-17-13-5-1-2-6-14(13)23-15)18-8-12(9-18)24(20,21)10-11-4-3-7-22-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECRRSCPNRFRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that none of the synthesized compounds violated lipinski’s rule, suggesting that they have suitable drug-like properties for the treatment of parkinson’s disease. Lipinski’s rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Biological Activity

Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound characterized by a benzo[d]thiazole moiety linked to an azetidine ring through a furan-2-ylmethyl sulfonyl group. This structural diversity contributes to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound features several key structural elements:

  • Benzo[d]thiazole : A heterocyclic aromatic compound known for its biological activity.
  • Furan : A five-membered aromatic ring that enhances reactivity.
  • Azetidine : A four-membered cyclic amine that may influence pharmacokinetics.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. These compounds have shown efficacy against various bacterial strains, with mechanisms that may include disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. The mechanisms of action typically involve:

  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by modulating apoptotic pathways, such as up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in various cancer cell lines, preventing proliferation and promoting apoptosis .
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting transcription and replication processes, which is crucial for cancer cell survival .

Case Studies

  • Antitumor Activity Assessment :
    • Compounds derived from similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. Results indicated a significant reduction in cell viability, particularly in 2D culture systems .
  • Antimicrobial Testing :
    • In vitro studies revealed that derivatives of benzo[d]thiazole exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing minimal inhibitory concentrations (MIC) as low as 50 μg/mL .

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
(3-(benzenesulfonamido)azetidin-1-yloxy)benzo[d]thiazoleContains a sulfonamide groupDistinct pharmacological profile
(3-(4-Methylbenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanonePyrrolidine ring instead of azetidinePotentially different biological activity due to ring structure

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to changes in gene expression associated with growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells can lead to apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azetidine Ring

Piperidine/Piperazine Derivatives
  • Compound 4f: (4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Key Differences: Replaces azetidine with ethylpiperazine. Properties: Lower yield (48.1%) compared to azetidine analogs, suggesting synthetic challenges. The ethylpiperazine enhances solubility but may reduce blood-brain barrier penetration due to increased polarity .
  • Compound 3d: Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Properties: Higher yield (52.4%) and lower melting point (90.1–90.6°C), indicating improved crystallinity compared to azetidine derivatives .
Aryl-Substituted Analogs
  • Compound 3ag: Benzo[d]thiazol-2-yl(4-fluorophenyl)methanone Key Differences: Replaces azetidine with 4-fluorophenyl. Properties: Higher yield (85%) and melting point (100–102°C).
  • Compound 1v: Benzo[d]thiazol-2-yl(phenyl)methanone Properties: Synthesized via DMAP/Et3N-mediated coupling; lower polarity compared to sulfonyl-containing analogs, affecting solubility .
Sulfonyl-Containing Analogs
  • Compound from : (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone Key Differences: Replaces benzothiazole with trifluoromethylphenyl. Molecular weight (373.3 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups
Target Compound N/A N/A ~391.4* Azetidine, sulfonyl, furan
4f (Ethylpiperazine) 114.6–114.9 48.1 455.5 Piperazine, propoxy linker
3ag (4-Fluorophenyl) 100–102 85 285.3 Fluorophenyl
Compound N/A N/A 373.3 Trifluoromethylphenyl, sulfonyl

*Estimated based on molecular formula C₁₇H₁₄N₂O₄S₂.

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